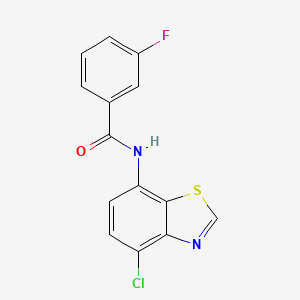

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS/c15-10-4-5-11(13-12(10)17-7-20-13)18-14(19)8-2-1-3-9(16)6-8/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOKWHAKOKBERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide typically involves the reaction of 4-chloro-1,3-benzothiazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted benzothiazole derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, sourced from Enamine Ltd’s Building Blocks Catalogue (2018), share structural motifs with N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide, enabling a comparative analysis :

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide | C₁₄H₈ClFN₂OS | 324.75 | 4-Cl (benzothiazole), 3-F (benzamide) |

| 2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide | C₂₁H₁₇N₂OS | 361.44 | 2-Ph (benzothiazole), acetamide (Ph-CH₂-CONH-) |

| 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide | C₂₂H₂₀F₂N₂O₄S | 458.47 | 4-F (benzamide), 3-fluoro-4-methylphenyl, sulfamoyl group with 4-methoxyphenyl |

| N-propyl-3-(pyridine-3-sulfonamido)benzamide | C₁₅H₁₇N₃O₃S | 319.39 | Pyridine-3-sulfonamido, N-propyl |

Key Structural Differences and Implications

The sulfamoyl group in 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide adds hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability relative to the simpler benzamide in the target compound .

Molecular Weight and Drug-Likeness :

- The target compound (324.75 g/mol) has a lower molecular weight than 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide (458.47 g/mol), aligning more closely with Lipinski’s Rule of Five for oral bioavailability .

Heterocyclic Diversity :

- N-propyl-3-(pyridine-3-sulfonamido)benzamide incorporates a pyridine ring, which may confer distinct metal-coordination properties compared to the benzothiazole core of the target compound .

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the various aspects of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide possesses a unique structure characterized by a benzothiazole ring substituted with chlorine and fluorine atoms. The presence of these halogen substituents significantly influences its biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C14H8ClFN2OS |

| Molecular Weight | 304.74 g/mol |

| CAS Number | 941998-33-0 |

The biological activity of N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects through:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, leading to disrupted metabolic functions in pathogens or cancer cells.

- Receptor Modulation: It can bind to various receptors, altering their signaling pathways which may result in therapeutic effects against diseases.

Antimicrobial Activity

Research indicates that N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide exhibits significant antimicrobial properties. In particular:

-

Bacterial Inhibition: Studies have shown that this compound can effectively inhibit the growth of various bacterial strains. For instance, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli at low concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

Antifungal Activity

In addition to its antibacterial properties, N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide has been evaluated for antifungal activity. It has shown effectiveness against several fungal pathogens, including:

- Candida spp.: The compound inhibited the growth of Candida albicans, a common opportunistic pathogen.

Anticancer Properties

The anticancer potential of N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide has been a focal point in recent studies. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines:

Case Studies

-

Study on A431 and A549 Cell Lines:

- The compound was tested on human epidermoid carcinoma (A431) and lung adenocarcinoma (A549) cell lines.

- Results indicated that it significantly reduced cell viability and induced apoptosis at concentrations ranging from 1 to 4 µM.

-

Mechanistic Insights:

- Western blot analyses revealed that treatment with the compound resulted in the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.